4-ethyl-3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-4-yl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one
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Description
4-ethyl-3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-4-yl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C20H27FN4O3S and its molecular weight is 422.52. The purity is usually 95%.
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Biological Activity
The compound 4-ethyl-3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-4-yl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one is a synthetic chemical with a complex structure that has garnered attention for its potential biological activities. Its molecular formula is C20H27FN4O3S and it has a molecular weight of approximately 422.52 g/mol . This compound is characterized by the presence of a triazole ring, which is known for its diverse biological properties.
The biological activity of this compound can be attributed to its interactions with various biological targets, including enzymes and receptors. The presence of the triazole moiety suggests potential antifungal and antibacterial activities, as seen in other triazole derivatives. Additionally, the piperidine and fluorophenyl groups may enhance lipophilicity and receptor binding affinity.
Pharmacological Properties
Research indicates that compounds with similar structures exhibit a range of pharmacological effects:
- Antimicrobial Activity : Triazole derivatives are often explored for their antifungal properties. For instance, studies have shown that modifications to the triazole ring can significantly enhance antifungal efficacy against various pathogens.
- CNS Activity : The piperidine group is associated with neuroactive properties. Compounds containing piperidine have been studied for their effects on neurotransmitter systems, potentially influencing mood and cognition.
- Anti-inflammatory Effects : Some studies suggest that similar compounds can modulate inflammatory pathways, providing insights into their utility in treating inflammatory diseases.
Case Studies and Research Findings
- Antifungal Activity : A study demonstrated that triazole derivatives showed significant activity against Candida albicans, with minimum inhibitory concentrations (MICs) in the low micromolar range. This suggests that the compound may possess similar antifungal properties due to its structural features .
- CNS Effects : In research focusing on piperidine derivatives, compounds were found to exhibit anxiolytic effects in animal models, indicating potential use in treating anxiety disorders . The specific interactions of this compound with neurotransmitter receptors remain to be elucidated.
- Inflammation Modulation : A related study indicated that certain triazole compounds could inhibit pro-inflammatory cytokines in vitro, suggesting a potential role in managing inflammatory conditions .
Data Table of Biological Activities
Properties
IUPAC Name |
4-ethyl-5-[1-[2-(4-fluorophenyl)sulfanylacetyl]piperidin-4-yl]-2-(2-methoxyethyl)-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN4O3S/c1-3-24-19(22-25(20(24)27)12-13-28-2)15-8-10-23(11-9-15)18(26)14-29-17-6-4-16(21)5-7-17/h4-7,15H,3,8-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POKXECWJESGRKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN(C1=O)CCOC)C2CCN(CC2)C(=O)CSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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